

Kinetic Studies of Reactions Involving 3-Bromobutan-2-ol: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-Bromobutan-2-ol

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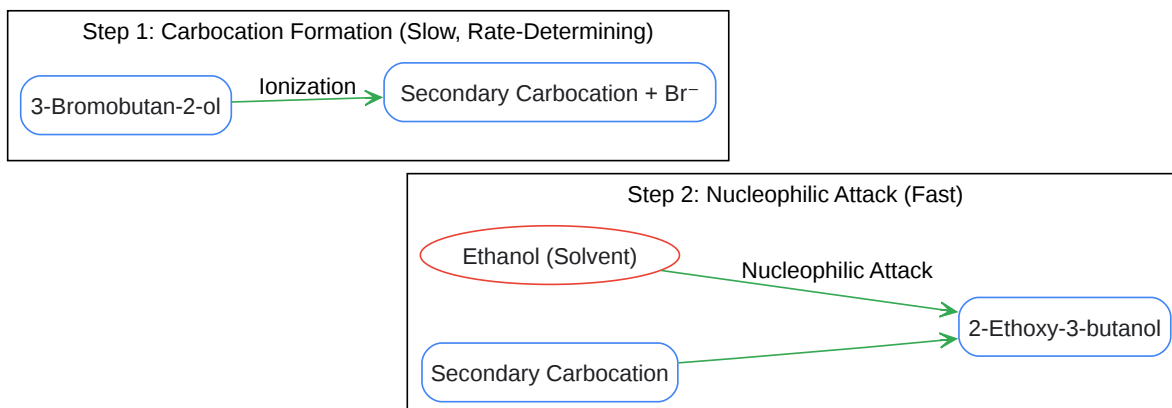
This document provides detailed application notes and protocols for conducting kinetic studies on reactions involving **3-bromobutan-2-ol**. It covers key reaction types, including nucleophilic substitution and enzyme-catalyzed kinetic resolution, offering insights into reaction mechanisms and providing frameworks for experimental design and data acquisition.

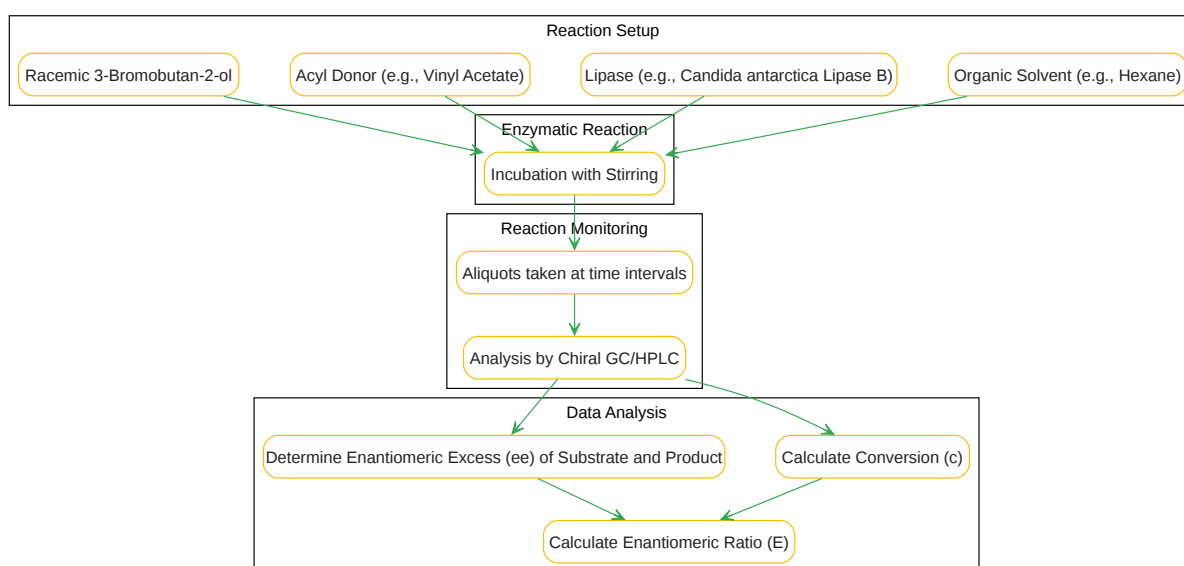
Nucleophilic Substitution: Solvolysis of 3-Bromobutan-2-ol (S_N1 Reaction)

The solvolysis of **3-bromobutan-2-ol** in a polar protic solvent such as ethanol proceeds via a unimolecular nucleophilic substitution (S_N1) mechanism. The rate of this reaction is primarily dependent on the stability of the carbocation intermediate formed upon the departure of the bromide leaving group.

Reaction Mechanism and Logical Relationship

The S_N1 reaction of **3-bromobutan-2-ol** involves a two-step mechanism. The first and rate-determining step is the formation of a secondary carbocation. This is followed by a rapid attack of the solvent (ethanol) as a nucleophile.





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